N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea
説明
N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea, also known as BMN-673, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways. BMN-673 has shown promising results in preclinical studies as a potential anti-cancer agent.
作用機序
PARP is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which is particularly detrimental to cancer cells that have defects in DNA repair pathways. N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has been shown to be a potent inhibitor of PARP, leading to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has been shown to be well-tolerated in preclinical studies, with minimal toxicity observed. It has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has been shown to be effective in a variety of cancer cell lines, including breast, ovarian, and prostate cancer cells.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair pathways. It has also been shown to be effective in a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea is a small molecule inhibitor and may have off-target effects, which could limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea. One area of interest is the use of N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy. Another area of interest is the development of biomarkers to predict response to N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea in clinical trials.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has been extensively studied for its potential as an anti-cancer agent. It has shown efficacy in a variety of cancer cell lines and animal models. N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has been shown to inhibit PARP activity, leading to the accumulation of DNA damage and ultimately cell death. This makes it a promising candidate for use in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-9-8-11(4-7-13(9)15)17-14(19)16-10-2-5-12(6-3-10)18(20)21/h2-8H,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWINQYOHSUBBTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。